3-(Chlorosulfonyl)-4-methoxybenzoyl chloride
Description
Properties
CAS No. |
651729-63-4 |
|---|---|
Molecular Formula |
C8H6Cl2O4S |
Molecular Weight |
269.10 g/mol |
IUPAC Name |
3-chlorosulfonyl-4-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-6-3-2-5(8(9)11)4-7(6)15(10,12)13/h2-4H,1H3 |
InChI Key |
CGKWJIWTCYDIJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategies
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride is a specialized intermediate in pharmaceutical and agrochemical synthesis, featuring a chlorosulfonyl group at the 3-position and a methoxy group at the 4-position of a benzoyl chloride backbone. Its preparation involves sequential functionalization steps, typically starting from 4-methoxybenzoic acid derivatives. Key challenges include regioselective chlorosulfonation and efficient conversion of carboxylic acids to acyl chlorides.
Core Reaction Pathways
Chlorosulfonation of 4-Methoxybenzoic Acid Derivatives
The chlorosulfonyl group is introduced via electrophilic aromatic substitution. Two primary approaches are employed:
Direct Chlorosulfonation with Chlorosulfonic Acid
4-Methoxybenzoic acid or its derivatives are treated with chlorosulfonic acid (ClSO₃H) under controlled conditions. The methoxy group directs electrophilic substitution to the meta position (3-), yielding 3-(chlorosulfonyl)-4-methoxybenzoic acid. This method is widely reported but requires strict temperature control to prevent decomposition.
Reaction Conditions
| Parameter | Typical Range | Source |
|---|---|---|
| Temperature | 0–30°C | |
| Solvent | Toluene, DCM | |
| Reaction Time | 4–16 hours |
Sulfobenzoate Intermediate Conversion
An alternative route involves sulfonating 4-methoxybenzoic acid to form sodium 4-methoxybenzoate, which is then treated with thionyl chloride (SOCl₂) and DMF to introduce the chlorosulfonyl group. This method achieves higher regioselectivity and yields (up to 98%).
Key Advantages
Acyl Chloride Formation
The final step involves converting 3-(chlorosulfonyl)-4-methoxybenzoic acid to the acyl chloride derivative. Thionyl chloride (SOCl₂) is the most common reagent, often with catalytic DMF to facilitate the reaction.
Mechanistic Insights
- Reaction with SOCl₂ :
$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$ - Role of DMF : Catalyzes the reaction by forming a reactive acylium ion intermediate.
Optimized Conditions
| Parameter | Optimal Value | Yield Range | Source |
|---|---|---|---|
| Temperature | Reflux (70–80°C) | 85–98% | |
| Reaction Time | 1–5 hours | ||
| Catalyst | DMF (0.1–1 mol%) |
Comparative Analysis of Synthesis Routes
Direct Chlorosulfonation vs. Sulfobenzoate Route
| Factor | Direct Chlorosulfonation | Sulfobenzoate Route |
|---|---|---|
| Regioselectivity | Moderate | High |
| Yield | 60–75% | 90–98% |
| Scalability | Limited | Excellent |
| Cost | Low (ClSO₃H) | Moderate (NaOH) |
Industrial and Laboratory-Scale Protocols
Industrial Production (Sulfobenzoate Route)
- Sulfonation :
- 4-Methoxybenzoic acid → Sodium 4-methoxybenzoate (NaOH, H₂O, 100°C).
- Chlorosulfonation :
Laboratory-Scale Protocol (Direct Chlorosulfonation)
- Chlorosulfonation :
- Acyl Chloride Formation :
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-methoxybenzoic acid and sulfuric acid.
Reduction: Reduction of the chlorosulfonyl group can yield sulfinic acids or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents for converting the chlorosulfonyl group to sulfinic acids or thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions to facilitate the breakdown of the compound.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfinic Acids/Thiols: Formed by the reduction of the chlorosulfonyl group.
Scientific Research Applications
Pharmaceutical Intermediates
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing sulfonamide derivatives, which exhibit antibacterial and antifungal activities. For instance, it has been used in the synthesis of indoline-5-sulfonamides that show potential as anti-cancer agents .
Organic Synthesis
The compound is utilized in organic synthesis as a reagent for acylation reactions. It can react with amines, alcohols, and carboxylic acids to form corresponding amides, esters, and anhydrides. This versatility makes it valuable in the development of complex organic molecules used in drug discovery .
Material Science
In material science, 3-(Chlorosulfonyl)-4-methoxybenzoyl chloride has been explored for its application in modifying polymers and enhancing their properties. For example, it has been used to modify indium tin oxide (ITO) surfaces for improved performance in organic light-emitting diodes (OLEDs) .
Agrochemicals
The compound has also found applications in the agrochemical sector, where it is used as a precursor for developing herbicides and pesticides. Its ability to modify biological activity through structural changes makes it a candidate for creating more effective agrochemical formulations .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The methoxy group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.
Comparison with Similar Compounds
4-Methoxybenzoyl Chloride (CAS: 100-07-2)
- Structure : Contains a benzoyl chloride and a methoxy group at the para position.
- Molecular formula : C₈H₇ClO₂
- Molecular weight : 170.59 g/mol
- Reactivity : Functions as a classical acylating agent for synthesizing esters, amides, and anhydrides. Lacks sulfonyl reactivity.
- Applications : Used in synthesizing anti-cancer agents (e.g., stilbene derivatives) .
- Key difference : Absence of the chlorosulfonyl group limits its utility in sulfonation reactions compared to the target compound.
3-(Chlorosulfonyl)benzoyl Chloride (CAS: 4052-92-0)
- Structure : Features benzoyl chloride and chlorosulfonyl groups at the meta position.
- Molecular formula : C₇H₄Cl₂O₃S
- Molecular weight : 239.07 g/mol
- Reactivity : Highly electrophilic due to dual chloride groups; participates in acylation and sulfonation.
- Physical properties : Melting point 18–20°C .
- Key difference : Lacks the methoxy group, reducing electron density and solubility in polar solvents compared to the target compound.
3-Chloro-4-methoxybenzenesulfonyl Chloride
- Structure : Contains a sulfonyl chloride and chloro-methoxy substituents.
- Molecular formula : C₇H₆Cl₂O₃S
- Molecular weight : 249.10 g/mol (calculated)
- Reactivity : The sulfonyl chloride group enables sulfonamide formation, while the chloro and methoxy groups influence regioselectivity in substitution reactions .
- Key difference : Absence of the benzoyl chloride group limits its use in acylation reactions.
3-Chloro-4-fluorobenzenesulfonyl Chloride (CAS: N/A)
- Structure : Sulfonyl chloride with chloro and fluoro substituents.
- Molecular formula : C₆H₃Cl₂FO₂S
- Molecular weight : 229.06 g/mol
- Reactivity : Fluorine’s electronegativity enhances the sulfonyl chloride’s electrophilicity.
- Key difference : Fluoro substitution provides distinct electronic effects compared to methoxy in the target compound.
Comparative Data Table
Biological Activity
3-(Chlorosulfonyl)-4-methoxybenzoyl chloride is a compound of interest due to its unique structural features, including chlorosulfonyl and methoxy functional groups. This article explores its biological activity, potential applications, and related research findings.
- Molecular Formula : C8H8ClO3S
- Molecular Weight : Approximately 269.10 g/mol
- Appearance : Off-white solid
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethyl acetate
- Stability : Sensitive to moisture; should be stored under inert gas conditions at low temperatures
Biological Activity Overview
Although specific empirical data on the biological activity of 3-(chlorosulfonyl)-4-methoxybenzoyl chloride is limited, its structural analogs suggest significant potential in various biological applications:
- Antimicrobial Activity : Compounds with chlorosulfonyl groups have been associated with antimicrobial properties. The presence of the methoxy group may enhance these effects by increasing lipophilicity, potentially improving membrane penetration.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory activities, which could be relevant when considering the compound's pharmacological applications.
Related Compounds and Their Activities
Research indicates that compounds structurally related to 3-(chlorosulfonyl)-4-methoxybenzoyl chloride exhibit various biological activities. Below is a comparison of some notable compounds:
| Compound Name | CAS Number | Similarity Score | Reported Activity |
|---|---|---|---|
| 3-(Chlorosulfonyl)-4-methoxybenzoic acid | 50803-29-7 | 0.92 | Antimicrobial |
| 5-(Chlorosulfonyl)-2-hydroxybenzoic acid | 17243-13-9 | 0.88 | Anti-inflammatory |
| Methyl 3-(chlorosulfonyl)-4-ethoxybenzoate | 932896-53-2 | 0.87 | Antiproliferative |
| Methyl 3-(chlorosulfonyl)-4-methoxybenzoate | 192323-12-9 | 0.87 | Antitumor activity |
| 3-(Chlorosulfonyl)-4-(hexadecyloxy)benzoic acid | 2488-47-3 | 0.85 | Potential anti-cancer |
Mechanistic Insights
The biological mechanisms through which these compounds exert their effects often involve interactions with specific biological targets:
- Enzyme Inhibition : Compounds similar to 3-(chlorosulfonyl)-4-methoxybenzoyl chloride have shown potential as enzyme inhibitors, particularly in cancer-related pathways.
- Cellular Interactions : The reactivity of the chlorosulfonyl group allows for nucleophilic attack by biological molecules, leading to modifications that can alter cellular functions.
Study on Indoline-5-Sulfonamides
A relevant study investigated indoline-5-sulfonamides, which share structural similarities with the target compound. These derivatives exhibited potent inhibitory activity against carbonic anhydrases (CA IX and CA XII), which are implicated in tumor growth and metastasis:
- Key Findings :
- Compound 4f inhibited MCF7 cancer cell growth with an IC50 of 12.9 µM under hypoxic conditions.
- The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that similar strategies could be applied to develop derivatives of 3-(chlorosulfonyl)-4-methoxybenzoyl chloride.
Synthesis and Activity Testing
Research focusing on the synthesis of chlorosulfonyl derivatives has demonstrated their utility as intermediates in drug development:
- Synthesis Methodology : The introduction of functional groups through controlled reactions allows for the creation of diverse compounds with tailored biological activities.
- In Vitro Testing : Compounds derived from chlorosulfonyl precursors have been tested for their cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration.
Q & A
Q. What are the optimal synthetic routes for 3-(Chlorosulfonyl)-4-methoxybenzoyl chloride, and how can competing reactivities of functional groups be controlled?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid derivative. For example:
- Step 1 : Methoxy introduction via alkylation of 4-hydroxybenzoic acid using methyl iodide under basic conditions .
- Step 2 : Chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to avoid over-sulfonation. Excess reagent is quenched with ice .
- Step 3 : Benzoylation with thionyl chloride (SOCl₂) at reflux (70–80°C) to convert the carboxylic acid to the acyl chloride .
- Critical Control Points : Use anhydrous conditions to prevent hydrolysis of the acyl chloride. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) and FT-IR for loss of -OH (3400 cm⁻¹) and appearance of S=O (1370 cm⁻¹) and C=O (1750 cm⁻¹) stretches .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for this compound?
- Methodological Answer :
- NMR Analysis : Compare experimental ¹H/¹³C NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). For example, the methoxy group should appear as a singlet at ~δ 3.8 ppm in ¹H NMR. Sulfonyl chloride protons are deshielded (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass (C₈H₆Cl₂O₄S: theoretical 275.915 g/mol). Discrepancies may arise from isotopic patterns (e.g., Cl₂ leading to M+2 and M+4 peaks) .
- Reference Cross-Check : Validate data against PubChem or NIST entries for analogous compounds (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid ).
Advanced Research Questions
Q. What strategies mitigate side reactions during nucleophilic substitutions involving both sulfonyl chloride and benzoyl chloride groups?
- Methodological Answer :
- Selective Protection : Temporarily protect the benzoyl chloride as a methyl ester using methanol and catalytic H₂SO₄. Perform sulfonyl chloride reactions (e.g., amine coupling), then deprotect the ester with aqueous NaOH .
- Temperature Control : Conduct sulfonamide formation at 0–10°C to favor sulfonyl reactivity over acyl chloride hydrolysis .
- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonate ester formation, reducing side-product accumulation .
Q. How can computational modeling predict feasible reaction pathways for derivatizing this compound?
- Methodological Answer :
- Retrosynthetic Tools : Use AI-driven platforms (e.g., Pistachio, Reaxys) to identify one-step transformations. For example, coupling with amines to generate sulfonamides or benzamides .
- DFT Calculations : Simulate transition states for competing reactions (e.g., sulfonate vs. acyl chloride reactivity) using Gaussian or ORCA. Optimize geometries at the B3LYP/6-31G* level .
- Docking Studies : For biological applications, model interactions with target enzymes (e.g., carbonic anhydrase) to prioritize derivatives with high binding affinity .
Q. What are the stability profiles of 3-(Chlorosulfonyl)-4-methoxybenzoyl chloride under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 50°C, releasing SO₂ and HCl. Store at 2–8°C in amber glass vials under argon .
- Hydrolytic Sensitivity : Conduct accelerated aging studies in humid environments (40°C/75% RH). Monitor degradation via HPLC (C18 column, acetonitrile:water 60:40) .
- Compatibility : Avoid contact with alcohols, amines, or metals. Use PTFE-lined caps to prevent corrosion .
Data Contradiction Analysis
Q. Why might reported yields for sulfonamide derivatization vary significantly across studies?
- Methodological Answer :
- Variable Reactivity : Differences in amine nucleophilicity (e.g., aliphatic vs. aromatic amines) impact reaction rates. Use Hammett plots to correlate substituent effects .
- Side Reactions : Competing hydrolysis of the acyl chloride in aqueous conditions. Quantify unreacted starting material via ¹H NMR integration .
- Purification Challenges : Silica gel column chromatography may degrade sulfonamides. Switch to reverse-phase HPLC with 0.1% TFA modifier .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 275.915 g/mol | |
| Melting Point | 18–20°C | |
| Key IR Stretches | S=O (1370 cm⁻¹), C=O (1750 cm⁻¹) | |
| Recommended Storage | 2–8°C, anhydrous, inert atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
